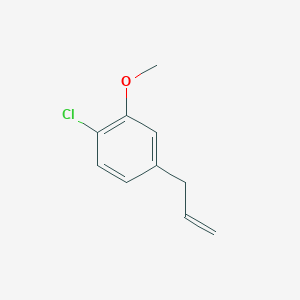![molecular formula C7H6N2O5 B7977164 2-[(3-Nitropyridin-2-YL)oxy]acetic acid](/img/structure/B7977164.png)
2-[(3-Nitropyridin-2-YL)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Nitropyridin-2-YL)oxy]acetic acid is a chemical compound characterized by its nitro group attached to the pyridine ring and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Nitropyridin-2-YL)oxy]acetic acid typically involves the nitration of pyridine derivatives followed by subsequent reactions to introduce the acetic acid group. One common method involves the reaction of 3-nitropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, purification steps, and the use of catalysts to improve yield and efficiency. The process must be carefully controlled to ensure the safety and quality of the final product.
化学反応の分析
Types of Reactions: 2-[(3-Nitropyridin-2-YL)oxy]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted pyridines or acetic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-[(3-Nitropyridin-2-YL)oxy]acetic acid is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its nitro group can interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the design of new drugs.
Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which 2-[(3-Nitropyridin-2-YL)oxy]acetic acid exerts its effects depends on its molecular targets and pathways involved. The nitro group can act as an electrophile, interacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
類似化合物との比較
2-Nitropyridine: Similar structure but lacks the acetic acid moiety.
3-Nitropyridine: Different position of the nitro group on the pyridine ring.
2-Acetylpyridine: Contains an acetyl group instead of a nitro group.
特性
IUPAC Name |
2-(3-nitropyridin-2-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCUFQGEDSHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977169.png)
